molecular formula C16H17FN2O2 B2362693 N-((5-(4-fluorophenyl)isoxazol-3-yl)methyl)cyclopentanecarboxamide CAS No. 952963-33-6

N-((5-(4-fluorophenyl)isoxazol-3-yl)methyl)cyclopentanecarboxamide

Cat. No. B2362693
CAS RN: 952963-33-6
M. Wt: 288.322
InChI Key: HUHJDCHIDFDVDM-UHFFFAOYSA-N
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Description

“N-((5-(4-fluorophenyl)isoxazol-3-yl)methyl)cyclopentanecarboxamide” is a chemical compound that belongs to the family of isoxazoles . Isoxazoles are five-membered heterocycles with one oxygen atom and one nitrogen atom at adjacent positions . They have been the subject of research in medicinal chemistry over the past decades due to their wide spectrum of biological activities and therapeutic potential .


Synthesis Analysis

The synthesis of isoxazoles has been an interesting field of study for decades . Among the variety of reactions leading to the construction of the isoxazole ring, two main ones can be distinguished: the 1,3-dipolar cycloaddition of nitrile oxides to unsaturated compounds and the condensation of hydroxylamine with β-diketones or their synthetic equivalents .


Molecular Structure Analysis

The structure of isoxazoles, including “N-((5-(4-fluorophenyl)isoxazol-3-yl)methyl)cyclopentanecarboxamide”, is characterized by a five-membered heterocyclic ring with one oxygen atom and one nitrogen atom at adjacent positions . The substitution of various groups on the isoxazole ring imparts different activity .


Chemical Reactions Analysis

Isoxazoles have been the subject of numerous studies due to their synthetic availability, special chemical and biological properties, and widespread practical use . The presence of the labile N–O bond in the isoxazole ring capable of cleavage allows one to obtain various 1,3-bifunctional derivatives of carbonyl compounds as a result of a series of transformations .

Scientific Research Applications

Analgesic Properties

Isoxazoles have been investigated for their analgesic potential. Researchers have synthesized various derivatives and evaluated their efficacy in pain management . The substitution of different groups on the isoxazole ring can significantly impact analgesic activity.

Anti-Inflammatory Effects

The isoxazole nucleus has shown promise as an anti-inflammatory agent. Studies have explored derivatives with anti-inflammatory properties, making them potential candidates for drug development .

Anticancer Activity

Certain isoxazole derivatives exhibit anticancer effects. Researchers have synthesized compounds with isoxazole scaffolds and evaluated their cytotoxicity against cancer cells. These findings contribute to the development of novel anticancer drugs .

Antimicrobial Applications

Isoxazoles have demonstrated antimicrobial activity against various pathogens. Researchers have investigated their potential as antibacterial, antifungal, and antiviral agents. The substitution pattern on the isoxazole ring plays a crucial role in determining their efficacy .

Anticonvulsant Properties

Some isoxazole derivatives exhibit anticonvulsant effects. These compounds have been studied for their ability to modulate neuronal excitability and prevent seizures .

Antidepressant Potential

Researchers have explored isoxazole-based compounds as potential antidepressants. By modifying the isoxazole structure, they aim to develop drugs that can alleviate depressive symptoms .

Immunosuppressive Activity

Isoxazoles have also been investigated for their immunosuppressive properties. These compounds may find applications in managing autoimmune diseases and organ transplantation .

Conclusion

The isoxazole scaffold, including N-((5-(4-fluorophenyl)isoxazol-3-yl)methyl)cyclopentanecarboxamide, continues to be an exciting area of research. Its diverse biological activities make it a valuable source for developing clinically viable drugs. Researchers worldwide are actively exploring novel synthetic strategies and designing derivatives based on the latest knowledge in this field .

Mechanism of Action

While the specific mechanism of action for “N-((5-(4-fluorophenyl)isoxazol-3-yl)methyl)cyclopentanecarboxamide” is not mentioned in the search results, many isoxazoles possess different types of biological activity: antimicrobial, antiviral, antitumor, anti-inflammatory, immunomodulating, anticonvulsant, antidiabetic, etc .

Future Directions

Isoxazoles, including “N-((5-(4-fluorophenyl)isoxazol-3-yl)methyl)cyclopentanecarboxamide”, continue to attract the attention of researchers due to their synthetic availability, special chemical and biological properties, and widespread practical use . Future research may focus on the development of new synthetic strategies and designing of new isoxazole derivatives based on the most recent knowledge emerging from the latest research .

properties

IUPAC Name

N-[[5-(4-fluorophenyl)-1,2-oxazol-3-yl]methyl]cyclopentanecarboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17FN2O2/c17-13-7-5-11(6-8-13)15-9-14(19-21-15)10-18-16(20)12-3-1-2-4-12/h5-9,12H,1-4,10H2,(H,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUHJDCHIDFDVDM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C(=O)NCC2=NOC(=C2)C3=CC=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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